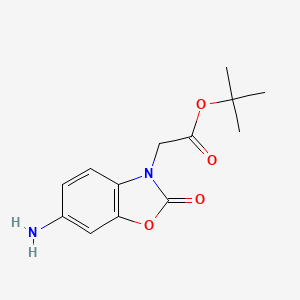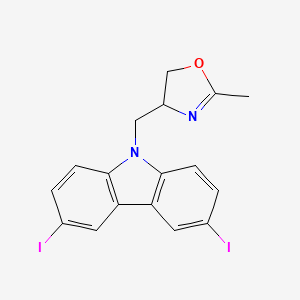
2-(Difluoromethoxy)-4-fluorobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is an organic compound with the chemical formula C8H8F3O2. It is a colorless to pale yellow liquid, soluble in organic solvents such as diethyl ether and dichloromethane. This compound is known for its fragrant smell and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Difluoromethoxy)benzyl alcohol with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process may include steps such as purification, distillation, and crystallization to achieve high purity levels. The use of automated systems and continuous monitoring ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can replace the hydroxyl group with halogens using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of hydrocarbons
Substitution: Formation of alkyl halides
Applications De Recherche Scientifique
2-(Difluoromethoxy)-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)benzyl alcohol
- 4-Fluorobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
Uniqueness
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C8H7F3O2 |
|---|---|
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8,12H,4H2 |
Clé InChI |
XJENHZGRHXRGGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OC(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)








![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)

![(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)
